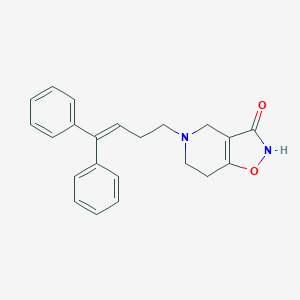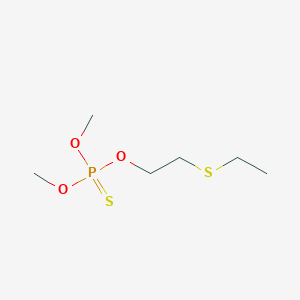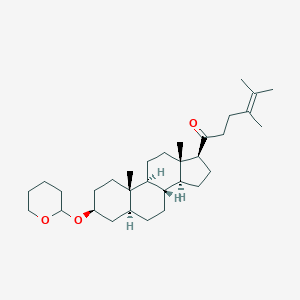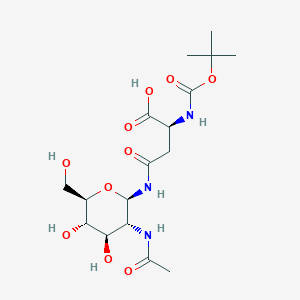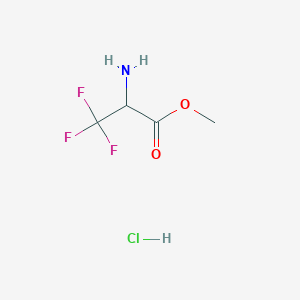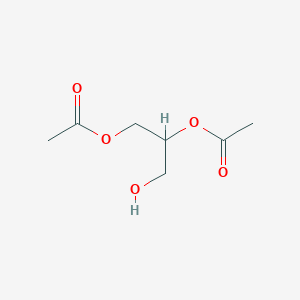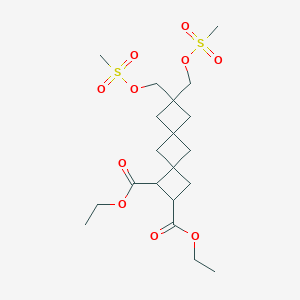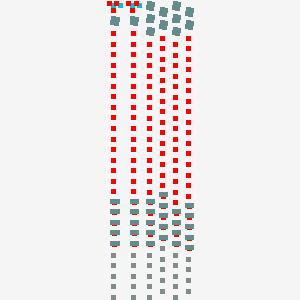
PM-104
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PM-104 is a compound that combines europium and molybdenum ions with water molecules. Europium is a rare earth element known for its luminescent properties, while molybdenum is a transition metal with various industrial applications. The combination of these elements in a hydrated form creates a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of europium(3+); molybdenum(6+); hectahydrate typically involves the reaction of europium oxide (Eu2O3) with molybdenum trioxide (MoO3) in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as:
Eu2O3+3MoO3+6H2O→2Eu3++3MoO42−+6H2O
Industrial Production Methods
Industrial production of europium(3+); molybdenum(6+); hectahydrate involves large-scale synthesis using high-purity starting materials. The reaction is typically conducted in a reactor where temperature, pressure, and pH are carefully controlled to optimize yield and purity. The resulting compound is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
PM-104 undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Europium can exist in multiple oxidation states, and the compound can participate in redox reactions where europium is reduced or oxidized.
Substitution Reactions: The compound can undergo substitution reactions where ligands or water molecules are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with europium(3+); molybdenum(6+); hectahydrate include acids, bases, and complexing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving europium(3+); molybdenum(6+); hectahydrate depend on the specific reaction conditions. For example, in an acidic medium, the compound may form europium chloride and molybdenum oxide.
Scientific Research Applications
PM-104 has several scientific research applications, including:
Luminescent Materials: Europium’s luminescent properties make the compound useful in developing phosphors for display screens and lighting.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Research: Europium-based compounds are used in imaging and diagnostic applications due to their unique optical properties.
Environmental Science: The compound is studied for its potential in removing heavy metals and radioactive elements from wastewater.
Mechanism of Action
The mechanism by which europium(3+); molybdenum(6+); hectahydrate exerts its effects involves the interaction of europium and molybdenum ions with target molecules. Europium ions can transfer energy to other molecules, leading to luminescence. Molybdenum ions can participate in redox reactions, altering the oxidation state of target molecules and facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Europium(III) chloride hexahydrate: Similar in that it contains europium and water molecules, but lacks molybdenum.
Molybdenum trioxide: Contains molybdenum but lacks europium and water molecules.
Europium(III) nitrate hexahydrate: Another europium-based compound with different anions and properties.
Uniqueness
PM-104 is unique due to the combination of europium and molybdenum ions in a hydrated form. This combination imparts distinct luminescent and catalytic properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
130729-68-9 |
|---|---|
Molecular Formula |
Eu4H106Mo29N12O129-176 |
Molecular Weight |
5729 g/mol |
IUPAC Name |
dodecaazanium;europium(3+);molybdenum;oxygen(2-);nonacosahydrate |
InChI |
InChI=1S/4Eu.29Mo.12H3N.29H2O.100O/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*1H3;29*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;100*-2/p+12 |
InChI Key |
OWJCOQJHDFFSGY-UHFFFAOYSA-Z |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Synonyms |
PM 104 PM-104 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


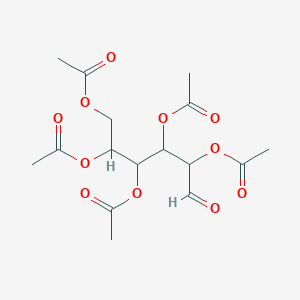
![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)

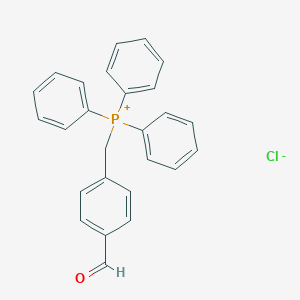
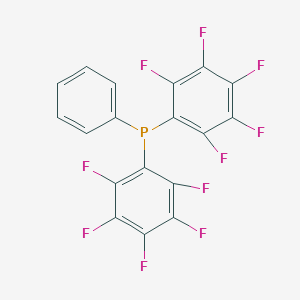
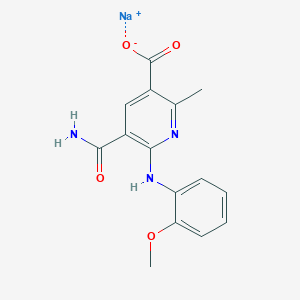
![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)
